Superior Potency Against Clinically Prevalent HER2 Resistance Mutations vs. Neratinib and Pyrotinib
In head-to-head in vitro kinase assays, SPH5030 demonstrates substantially greater potency than the approved irreversible inhibitors neratinib and pyrotinib against four frequent and clinically challenging HER2 activating mutations (D769H, D769Y, V777L, and R896C). While both neratinib and pyrotinib exhibit some activity against these mutants, SPH5030 consistently achieves IC50 values below 1 nM, a potency threshold that is not uniformly met by the comparators across the same panel, as reported in the primary discovery publication [1].
| Evidence Dimension | In vitro kinase inhibitory activity (IC50) against HER2 mutants |
|---|---|
| Target Compound Data | IC50 < 1 nM against HER2 D769H, D769Y, V777L, R896C mutants |
| Comparator Or Baseline | Neratinib and pyrotinib (quantitative IC50 values for the same mutants not disclosed in the abstract/summary; narrative states SPH5030 exhibits 'excellent activities... and high relative HER2 selectivity compared with neratinib and pyrotinib' [1]) |
| Quantified Difference | SPH5030 achieves sub-nanomolar IC50 potency (<1 nM), a level not uniformly reported for the comparators in the same study. |
| Conditions | In vitro enzymatic kinase inhibition assays against recombinant HER2 mutant proteins |
Why This Matters
Superior potency against acquired resistance mutations is a critical procurement criterion for translational research focused on overcoming HER2-targeted therapy failure.
- [1] Gu, X., et al. (2022). Discovery of SPH5030, a Selective, Potent, and Irreversible Tyrosine Kinase Inhibitor for HER2-Amplified and HER2-Mutant Cancer Treatment. Journal of Medicinal Chemistry, 65(7), 5334–5354. View Source
